![molecular formula C14H19ClN2O2 B5914829 {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride](/img/structure/B5914829.png)
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride, also known as AG-014699, is a chemical compound that has gained attention in the field of cancer research due to its potential as a cancer treatment. The compound is a PARP (poly ADP-ribose polymerase) inhibitor, which means it can prevent the repair of damaged DNA in cancer cells, leading to their death. In
Mechanism of Action
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride works by inhibiting the PARP enzyme, which is involved in repairing damaged DNA in cancer cells. When PARP is inhibited, cancer cells are unable to repair their damaged DNA, leading to their death. This mechanism of action is particularly effective in BRCA-deficient tumors, as these tumors are already deficient in DNA repair mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, while having little effect on normal cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride is its potential as a cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of BRCA-deficient tumors. However, there are also limitations to its use in lab experiments. The synthesis of this compound is a complex and expensive process, which has limited its availability for research purposes. Additionally, there is still much to be learned about the long-term effects of this compound on normal cells.
Future Directions
There are several future directions for research on {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of focus is the development of more targeted PARP inhibitors, which can selectively target cancer cells while sparing normal cells. Additionally, there is still much to be learned about the long-term effects of this compound on normal cells, and further research is needed to fully understand its potential as a cancer treatment.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in the field of cancer research due to its potential as a cancer treatment. It works by inhibiting the PARP enzyme, leading to the death of cancer cells. While there are limitations to its use in lab experiments, there are also several future directions for research on this compound, including the development of more efficient synthesis methods and more targeted PARP inhibitors. Overall, this compound has the potential to be an important tool in the fight against cancer.
Synthesis Methods
The synthesis of {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride is a complex process that involves several steps. The first step is the synthesis of the intermediate compound, 4-(4-chlorophenyl)-4-oxobutylamine, which is then reacted with morpholine to form the final product, this compound. The synthesis of this compound is a time-consuming and expensive process, which has limited its availability for research purposes.
Scientific Research Applications
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride has been extensively studied for its potential as a cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of BRCA-deficient tumors. BRCA is a gene that plays a critical role in repairing damaged DNA, and mutations in this gene are associated with an increased risk of developing breast and ovarian cancer. This compound has been shown to be effective in killing BRCA-deficient cancer cells, making it a potential treatment option for these types of cancers.
properties
IUPAC Name |
4-amino-1-[2-(4-chlorophenyl)morpholin-4-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-12-5-3-11(4-6-12)13-10-17(8-9-19-13)14(18)2-1-7-16/h3-6,13H,1-2,7-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNIPSFJTFWNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

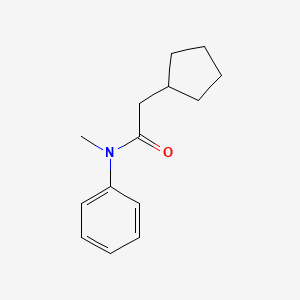

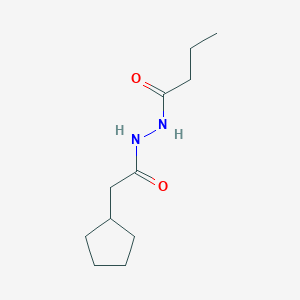
![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)

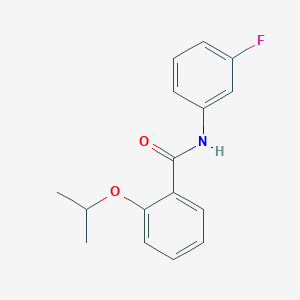
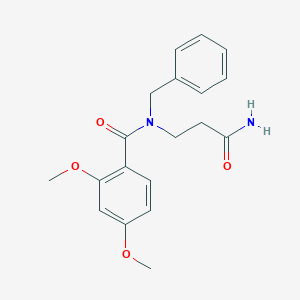
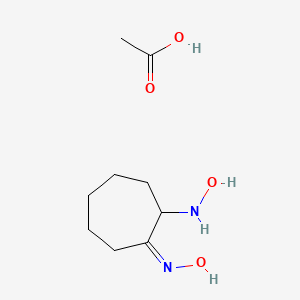
![methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B5914803.png)
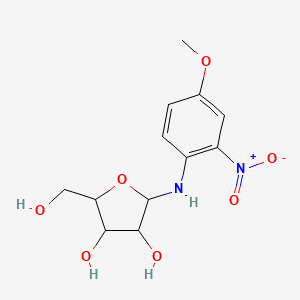
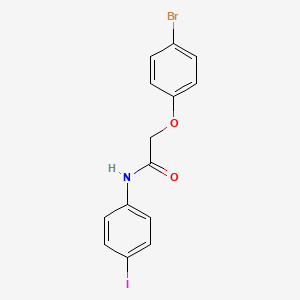
![2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B5914825.png)
![7-acetyl-6-[4-(benzyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914837.png)